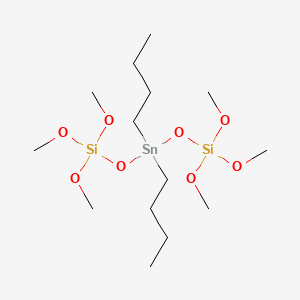

5,5-Dibutyl-3,3,7,7-tetramethoxy-2,4,6,8-tetraoxa-3,7-disila-5-stannanonane

Description

Properties

CAS No. |

94134-56-2 |

|---|---|

Molecular Formula |

C14H36O8Si2Sn |

Molecular Weight |

507.31 g/mol |

IUPAC Name |

[dibutyl(trimethoxysilyloxy)stannyl] trimethyl silicate |

InChI |

InChI=1S/2C4H9.2C3H9O4Si.Sn/c2*1-3-4-2;2*1-5-8(4,6-2)7-3;/h2*1,3-4H2,2H3;2*1-3H3;/q;;2*-1;+2 |

InChI Key |

KDBDGXGCXZIIDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(O[Si](OC)(OC)OC)O[Si](OC)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of EINECS 302-825-4 involves specific synthetic routes and reaction conditions. These methods are designed to ensure high purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific reaction conditions such as temperature and pressure control .

Industrial Production Methods: In industrial settings, the production of EINECS 302-825-4 is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The industrial methods are optimized for efficiency, cost-effectiveness, and environmental safety .

Chemical Reactions Analysis

Types of Reactions: EINECS 302-825-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in further applications .

Scientific Research Applications

Chemical Properties and Behavior

The compound features a unique tetraoxa structure that incorporates both silicon and tin atoms. Its molecular formula is with a molecular weight of approximately 507.303 g/mol. The presence of multiple methoxy groups enhances its reactivity and provides various functional properties that can be exploited in different applications.

Hydrolysis and Reactivity

5,5-Dibutyl-3,3,7,7-tetramethoxy-2,4,6,8-tetraoxa-3,7-disila-5-stannanonane undergoes hydrolysis in aqueous environments. This reaction leads to the release of methanol and the formation of silanol and stannol derivatives. Such behavior is crucial for its interactions with biological molecules and other chemicals .

Material Science

The compound's unique structure makes it suitable for applications in material science. Its properties can be utilized in developing advanced materials with enhanced durability and chemical resistance.

Pharmaceuticals

There is growing interest in the compound's potential use in pharmaceuticals. Its ability to interact with biological molecules suggests that it could play a role in drug formulation or as an active pharmaceutical ingredient (API). Studies have indicated its reactivity could lead to novel therapeutic agents .

Separation Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). It has been successfully separated using reverse-phase HPLC methods that utilize acetonitrile and water as mobile phases. This application is particularly useful for isolating impurities from preparative separations .

Environmental Chemistry

The compound's hydrolytic properties may allow for studies on its environmental impact and behavior in aquatic systems. Understanding its degradation pathways is essential for assessing its safety profile .

Case Studies

Case Study 1: Pharmaceutical Potential

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives synthesized from similar organosilicon frameworks have shown selective targeting capabilities against cancer cells .

Case Study 2: Material Durability

In material science applications, studies have demonstrated that incorporating organosilicon compounds can enhance the mechanical properties and chemical resistance of polymers. This suggests a potential application for this compound in creating more durable materials .

Mechanism of Action

The mechanism of action of EINECS 302-825-4 involves its interaction with specific molecular targets and pathways. These interactions lead to various biochemical and physiological effects. The compound’s mechanism of action is studied to understand its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Nomenclature

8,8-Dibutyl-2,7,9,14-tetraoxa-8-stannapentadecane-3,6,10,13-tetrone (PIN)

- Formula : C₁₉H₃₂O₈Sn.

- Structure : A 15-membered tin-containing macrocycle with four ketone (tetrone) groups and butyl substituents.

- Key Differences :

1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane

- Formula : C₁₆H₂₁O₃P.

- Structure : A caged adamantane-like framework with phosphorus and oxygen atoms.

- Key Differences: Heteroatoms: Phosphorus instead of tin/silicon. Applications: Used as a ligand in asymmetric organocatalysis due to its rigid structure .

Comparative Data Table

Reactivity and Functional Group Influence

- Methoxy vs. Ketone Groups: Methoxy groups in the target compound act as electron donors, stabilizing the tin center and enhancing solubility. Ketones in the stannapentadecane analogue increase electrophilicity but reduce solubility .

- Tin vs. Phosphorus :

- Tin centers in the target compound may facilitate redox reactions or cross-coupling catalysis.

- Phosphorus in the adamantane derivative enables Lewis acid/base interactions, critical in catalysis .

Biological Activity

5,5-Dibutyl-3,3,7,7-tetramethoxy-2,4,6,8-tetraoxa-3,7-disila-5-stannanonane (CAS Number: 94134-56-2) is a synthetic organotin compound characterized by its complex molecular structure. Its biological activity has garnered interest due to its potential applications in various fields including pharmacology and environmental science. This article reviews the biological activity of this compound, focusing on its mechanisms of action and potential therapeutic uses.

The molecular formula of this compound is C14H36O8Si2Sn with a molecular weight of 507.312 g/mol. The compound features multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H36O8Si2Sn |

| Molecular Weight | 507.312 g/mol |

| LogP | -3.79 |

| InChI Key | KDBDGXGCXZIIDT-UHFFFAOYSA-N |

Anticancer Activity

Recent studies have indicated that organotin compounds can exhibit significant anticancer properties. For instance, research has shown that similar organotin derivatives can inhibit cell proliferation in various cancer cell lines. The exact mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

- Mechanism of Action : Organotin compounds like 5,5-Dibutyl-3,3,7,7-tetramethoxy have been observed to interact with cellular signaling pathways that regulate apoptosis and cell growth. They may inhibit the Wnt signaling pathway which is crucial in cancer development.

- Case Study : In vitro studies have demonstrated that related compounds can reduce viability in triple-negative breast cancer (TNBC) cells. The cytotoxicity was measured using the MTT assay where IC50 values were determined for various concentrations of the compound.

Immunomodulatory Effects

There is emerging evidence suggesting that this compound may possess immunomodulatory properties. Organotin compounds have been studied for their ability to enhance immune responses or modulate inflammation.

- Research Findings : A study conducted on organotin derivatives showed enhanced macrophage activation leading to increased production of pro-inflammatory cytokines. This suggests potential applications in immunotherapy.

Antioxidant Activity

Antioxidant properties are another area where organotin compounds have shown promise. The ability to scavenge free radicals can contribute to cellular protection against oxidative stress.

- Experimental Evidence : Antioxidant assays conducted on related compounds indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Safety and Toxicology

While exploring the biological activity of this compound is essential for understanding its potential therapeutic uses, it is equally important to consider its safety profile.

- Toxicological Data : Safety data sheets indicate potential risks such as developmental toxicity and reproductive effects based on studies of similar organotin compounds .

- Regulatory Status : The compound is registered under REACH regulations which require comprehensive safety assessments before market approval .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5,5-Dibutyl-3,3,7,7-tetramethoxy-2,4,6,8-tetraoxa-3,7-disila-5-stannanonane, and how do separation technologies optimize yield?

- Methodological Answer : Synthesis typically involves organotin and siloxane precursor reactions under anhydrous conditions. Separation technologies, such as membrane filtration or solvent extraction (e.g., hexane/water systems), are critical for isolating the compound from byproducts. Process control tools (e.g., real-time pH monitoring) ensure reaction stability . Pre-experimental factorial design (e.g., varying temperature or stoichiometry) can optimize yield by identifying critical parameters .

Q. Which spectroscopic techniques are most effective for characterizing the structural stability of this compound under varying conditions?

- Methodological Answer : Use nuclear magnetic resonance (NMR, ¹³C and ¹¹⁹Sn) to confirm coordination geometry and siloxane linkages. Fourier-transform infrared (FTIR) spectroscopy identifies methoxy and tetraoxa ring vibrations. Thermogravimetric analysis (TGA) assesses thermal stability, while X-ray crystallography resolves crystallographic ambiguities. Cross-validate data with computational models (e.g., DFT) to resolve spectral inconsistencies .

Q. How should researchers handle and store this compound to prevent degradation, given its organotin and siloxane components?

- Methodological Answer : Store at -20°C in airtight, amber glass vials under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture and strong oxidizers. Stability tests under accelerated aging conditions (e.g., 40°C/75% RH for 30 days) can predict shelf-life. Monitor degradation via HPLC-MS for trace byproduct formation .

Advanced Research Questions

Q. What experimental frameworks are suitable for studying the catalytic mechanisms of this compound in cross-coupling reactions?

- Methodological Answer : Employ a combination of kinetic isotope effect (KIE) studies and in-situ Raman spectroscopy to track intermediate species. Link findings to density functional theory (DFT) models to validate proposed mechanisms. Use fractional factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) influencing reaction pathways . Reference organotin reactivity theories to contextualize mechanistic insights .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., divergent catalytic efficiencies) across studies?

- Methodological Answer : Conduct a systematic review of experimental conditions (e.g., solvent purity, reaction scales) and replicate studies under controlled parameters. Apply meta-analysis tools to identify outliers or confounding variables. Use Bayesian statistics to quantify uncertainty in conflicting datasets. Cross-reference with CRDC guidelines for standardized reporting in chemical engineering research .

Q. What computational strategies are recommended for modeling the compound’s interactions with biomolecules, given its hybrid organometallic-siloxane structure?

- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) with quantum mechanical/molecular mechanical (QM/MM) hybrid models. Validate docking predictions using X-ray crystallography or cryo-EM data. AI-driven platforms (e.g., COMSOL Multiphysics) can optimize simulation parameters for accuracy . Ensure alignment with theoretical frameworks in organometallic biochemistry .

Q. How should researchers design experiments to investigate the environmental fate of this compound, particularly its persistence in aquatic systems?

- Methodological Answer : Use OECD 308/309 guidelines for aquatic degradation testing. Employ LC-MS/MS to quantify hydrolysis byproducts and siloxane fragments. Apply ecotoxicological models (e.g., QSAR) to predict bioaccumulation potential. Integrate microcosm studies with isotopic labeling (¹³C/¹¹⁹Sn) to trace transformation pathways. Reference EPA DSSTox databases for analogous compound behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.